molecular formula C22H27N3O5 B7790365 [(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate

[(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate

Cat. No.: B7790365
M. Wt: 413.5 g/mol
InChI Key: HZOTZTANVBDFOF-PBCQUBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “[(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate” is known as tebufenozide. Tebufenozide is a synthetic chemical compound that belongs to the class of insect growth regulators. It is primarily used as an insecticide due to its ability to mimic the action of the natural insect molting hormone, ecdysone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tebufenozide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,5-dimethylbenzoic acid with 1,1-dimethylethyl hydrazine to form the intermediate compound. This intermediate is then reacted with 4-ethylbenzoyl chloride under controlled conditions to yield tebufenozide .

Industrial Production Methods

Industrial production of tebufenozide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tebufenozide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tebufenozide can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tebufenozide has a wide range of applications in scientific research, including:

Mechanism of Action

Tebufenozide exerts its effects by mimicking the action of the natural insect molting hormone, ecdysone. It binds to ecdysone receptors in insects, triggering a cascade of molecular events that lead to premature molting and ultimately death. This mechanism is highly specific to insects, making tebufenozide an effective and selective insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tebufenozide is unique due to its high specificity for lepidopteran pests and its relatively low toxicity to non-target organisms. This makes it a preferred choice in integrated pest management programs .

Properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-3,4-diium-7-yl] N-methylcarbamate;2-oxidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOTZTANVBDFOF-PBCQUBLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC[NH+](C1[NH+](C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[NH+]([C@@H]1[NH+](C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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